molecular formula C16H9ClN4O2 B2433616 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide CAS No. 865249-41-8

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide

Cat. No.: B2433616
CAS No.: 865249-41-8
M. Wt: 324.72
InChI Key: UYZGWMFBIMKQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is a sophisticated organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities and role as a bioisostere for ester and amide functionalities . The structure is further elaborated with a 2-chlorophenyl moiety on the oxadiazole ring and a 4-cyanobenzamide group, creating a multifunctional agent for scientific investigation. Compounds featuring the 1,3,4-oxadiazole core have been extensively studied and reported in scientific literature to exhibit a wide spectrum of pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities . Specifically, structurally related 1,3,4-oxadiazole derivatives have demonstrated promising antiviral activity against viruses like the tobacco mosaic virus , while other close analogues, such as thiadiazole derivatives, have shown significant cytotoxic properties against various human cancer cell lines, suggesting potential research pathways for this compound in oncology . The mechanism of action for such compounds is often multi-targeted, but can involve the inhibition of key enzymes or the disruption of critical cellular pathways in diseased cells . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O2/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)19-14(22)11-7-5-10(9-18)6-8-11/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZGWMFBIMKQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 4-cyanobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is unique due to its specific structural features, such as the presence of both the oxadiazole and cyanobenzamide moieties. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H10_{10}ClN3_{3}O2_{2}
  • Molecular Weight : 253.68 g/mol
  • CAS Number : 90147-10-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antitumor and antimicrobial properties. The following sections detail these activities.

Antitumor Activity

Several studies have focused on the antitumor potential of this compound, particularly against various cancer cell lines.

  • Cell Line Studies :
    • In vitro tests on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed significant cytotoxic effects. For instance, compound derivatives showed IC50_{50} values ranging from 0.85 µM to 6.75 µM across different assays (both 2D and 3D formats) .
    • A notable derivative exhibited an IC50_{50} of 2.12 ± 0.21 µM against A549 cells in a 2D assay format, indicating strong antitumor activity .
  • Mechanism of Action :
    • The proposed mechanism involves the binding of the compound to DNA, disrupting replication processes and leading to apoptosis in cancer cells . The presence of chlorine in the structure enhances its interaction with DNA.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens.

  • In Vitro Efficacy :
    • Preliminary studies indicated that this compound exhibits promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 1: Antitumor Efficacy in Lung Cancer Models

A comprehensive study evaluated the antitumor efficacy of this compound derivatives on three human lung cancer cell lines. The findings are summarized in Table 1.

CompoundCell LineIC50_{50} (µM)Cytotoxicity on MRC-5 (µM)
Compound AA5492.12 ± 0.213.11 ± 0.26
Compound BHCC8275.13 ± 0.97Not tested
Compound CNCI-H3580.85 ± 0.05Not tested

Table 1: Antitumor efficacy of derivatives of this compound.

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Table 2: Antimicrobial activity of this compound.

Q & A

Q. What are the common synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions starting with esterification of substituted benzoic acids, followed by hydrazide formation, cyclization to oxadiazole rings, and coupling with benzamide derivatives. Key intermediates (e.g., 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine) are characterized using 1H^1H/13C^{13}C NMR, ESI-MS, and HPLC to verify purity and structural integrity .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL is critical for determining bond lengths, angles, and packing interactions. For example, similar oxadiazole derivatives (e.g., N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide) have been resolved with R factors <0.05, ensuring high precision in structural assignments .

Q. What analytical methods are used to assess purity and stability?

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients) are standard for purity validation. Stability under varying pH and temperature can be monitored via UV-Vis spectroscopy or accelerated degradation studies .

Q. How do Lipinski’s rules apply to evaluating the drug-likeness of this compound?

Computational tools (e.g., Molinspiration) calculate logP, molecular weight, hydrogen bond donors/acceptors. For example, analogs like N-{1-[5-(4-chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide comply with Lipinski’s criteria (logP <5, MW <500), suggesting favorable oral bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the benzamide or oxadiazole ring) affect biological activity?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -CN) enhance antimicrobial or antitumor activity. For instance, replacing 4-cyanophenyl with 3-(methylsulfanyl)benzamide increases lipophilicity and CB1 receptor binding affinity (IC50_{50} <2 nM in analogs) .

Q. What computational strategies predict binding modes with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions. A derivative, N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide, showed strong hydrogen bonding with hCA II active sites (PDB: 5NY3), validated by in vitro inhibition assays .

Q. How can researchers design assays to measure receptor binding affinity and selectivity?

Radioligand displacement assays (e.g., using 3H^3H-CP55940 for cannabinoid receptors) quantify IC50_{50}. Selectivity ratios (CB2/CB1 >250) are determined by comparing binding in transfected HEK293 cells .

Q. What experimental approaches resolve discrepancies in crystallographic or spectroscopic data?

SHELXL’s TWIN and BASF commands correct for twinning or absorption errors. For example, refinement of a thiadiazole derivative achieved a final R1_1 = 0.044 by iteratively adjusting scale factors and thermal parameters .

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve oxadiazole ring formation?

Microwave-assisted synthesis in dry THF with NaH as a base increases cyclization efficiency (yield >60% vs. 35% conventional heating). TLC monitoring and in situ FTIR track intermediate formation .

Q. What validation strategies confirm hit compounds in high-throughput screening (HTS)?

Primary HTS using fluorescence polarization or SPR identifies initial hits (e.g., N6-methyl adenosine as an AlaDH inhibitor). Secondary validation employs enzyme kinetics (Ki_i) and cellular assays (IC50_{50}) to exclude false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.